Cas no 53898-72-9 (1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]-)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]- structure](https://ja.kuujia.com/scimg/cas/53898-72-9x500.png)
1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]- 化学的及び物理的性質
名前と識別子
-
- 1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]-
- 7L-735
- 53898-72-9
- AKOS000672437
- 2-[(2,4-dichlorophenyl)methylene]-3-quinuclidinone
- STK325924
- MFCD00435786
- (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- (2Z)-2-(2,4-dichlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one
-
- MDL: MFCD00435786
- インチ: InChI=1S/C14H13Cl2NO/c15-11-2-1-10(12(16)8-11)7-13-14(18)9-3-5-17(13)6-4-9/h1-2,7-9H,3-6H2/b13-7-
- InChIKey: FPHYQQZKQIBTNA-QPEQYQDCSA-N
- ほほえんだ: C1CN2CCC1C(=O)C2=CC3=C(C=C(C=C3)Cl)Cl
計算された属性
- せいみつぶんしりょう: 281.03759
- どういたいしつりょう: 281.0374194g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- PSA: 20.31
1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB342882-500mg |
2-[(2,4-Dichlorophenyl)methylene]-3-quinuclidinone, 90%; . |
53898-72-9 | 90% | 500mg |
€678.60 | 2025-02-18 | |
abcr | AB342882-1g |
2-[(2,4-Dichlorophenyl)methylene]-3-quinuclidinone, 90%; . |
53898-72-9 | 90% | 1g |
€1312.80 | 2025-02-18 | |
A2B Chem LLC | AI75694-500mg |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
53898-72-9 | >90% | 500mg |
$720.00 | 2024-04-19 | |
abcr | AB342882-100 mg |
2-[(2,4-Dichlorophenyl)methylene]-3-quinuclidinone; . |
53898-72-9 | 100MG |
€208.80 | 2022-06-10 | ||
abcr | AB342882-500 mg |
2-[(2,4-Dichlorophenyl)methylene]-3-quinuclidinone, 90%; . |
53898-72-9 | 90% | 500 mg |
€678.60 | 2023-07-19 | |
abcr | AB342882-1 g |
2-[(2,4-Dichlorophenyl)methylene]-3-quinuclidinone, 90%; . |
53898-72-9 | 90% | 1 g |
€1,312.80 | 2023-07-19 | |
A2B Chem LLC | AI75694-1mg |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
53898-72-9 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI75694-1g |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
53898-72-9 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI75694-5mg |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
53898-72-9 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI75694-10mg |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
53898-72-9 | >90% | 10mg |
$240.00 | 2024-04-19 |
1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]- 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]-に関する追加情報
Recent Advances in the Study of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]- (CAS: 53898-72-9)
The compound 1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]- (CAS: 53898-72-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel pharmacophores. Its bicyclic structure, combined with the presence of a dichlorophenyl group, makes it a versatile scaffold for the development of bioactive molecules. Researchers have successfully employed this compound in the synthesis of potential inhibitors targeting various enzymes, including those involved in neurodegenerative diseases and infectious diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor in the synthesis of acetylcholinesterase (AChE) inhibitors. The study reported that derivatives of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]- exhibited significant inhibitory activity against AChE, with IC50 values in the nanomolar range. These findings suggest potential applications in the treatment of Alzheimer's disease and other cholinergic disorders.
Another area of interest is the compound's antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored its derivatives as potential antibacterial agents. The results indicated that certain modifications to the core structure enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This underscores the compound's potential in addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, advances have been made in optimizing the production of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]-. A 2022 paper in Organic Process Research & Development described a scalable, high-yield synthesis route that improves upon traditional methods, reducing byproducts and increasing overall efficiency. This development is particularly significant for industrial-scale production and further pharmacological evaluation.
Looking ahead, researchers are exploring the compound's potential in other therapeutic areas, including its use as a building block for anticancer agents and its application in radiopharmaceuticals. The unique combination of its rigid bicyclic structure and aromatic substitution pattern makes it an attractive candidate for further medicinal chemistry optimization.
In conclusion, 1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]- (CAS: 53898-72-9) represents a promising scaffold in medicinal chemistry with diverse applications. Recent studies have demonstrated its potential in neurodegenerative disease treatment, antimicrobial therapy, and as a versatile synthetic intermediate. Continued research into its derivatives and mechanisms of action will likely yield further therapeutic candidates in the coming years.
53898-72-9 (1-Azabicyclo[2.2.2]octan-3-one, 2-[(2,4-dichlorophenyl)methylene]-) 関連製品
- 40618-87-9(2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime)
- 2386063-37-0(3-Amino-4-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol)
- 5255-67-4(Ethyl pyridin-2-ylcarbamate)
- 2229351-03-3(4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile)
- 2138818-09-2((1-Bromohexa-1,5-dien-3-yl)benzene)
- 191212-82-5(2-fluorohex-5-en-1-ol)
- 2228699-01-0(5-(2-methoxypyridin-4-yl)-1H-imidazol-2-amine)
- 2228707-98-8((2-methyl-2H-indazol-3-yl)methyl sulfamate)
- 31542-68-4(1H-Purine-2,6-dione,3,9-dihydro-1,3-bis(phenylmethyl)-)
- 93885-06-4(methyl 3-oxo-2-(trifluoromethyl)butanoate)
